(2H2)Phosphinic (2H)acid

Descripción general

Descripción

It is a colorless, low-melting compound that is highly soluble in water, dioxane, and alcohols . This compound is known for its powerful reducing properties and is commonly used in various chemical reactions and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (2H2)Phosphinic (2H)acid is typically prepared through a two-step process. Initially, elemental white phosphorus reacts with alkali and alkaline earth hydroxides to produce an aqueous solution of hypophosphites: [ \text{P}_4 + 4 \text{OH}^- + 4 \text{H}_2\text{O} \rightarrow 4 \text{H}_2\text{PO}_2^- + 2 \text{H}_2 ] Any phosphites formed during this step can be selectively precipitated using calcium salts. The purified material is then treated with a strong, non-oxidizing acid, such as sulfuric acid, to yield free hypophosphorous acid: [ \text{H}_2\text{PO}_2^- + \text{H}^+ \rightarrow \text{H}_3\text{PO}_2 ] Industrial production methods often involve continuous extraction of aqueous solutions with diethyl ether to obtain pure anhydrous hypophosphorous acid .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Methylthio Group

The methylthio (-SMe) group undergoes nucleophilic displacement under specific conditions. For example:

In a study by Wang et al. (2022), analogous trifluoromethyl pyrimidines underwent nucleophilic substitution with amines to yield bioactive amide derivatives, suggesting similar reactivity for the methylthio variant .

Oxidation of the Methylthio Group

The methylthio group is oxidizable to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ | Acetic acid, 60°C | 2-(Methylsulfinyl)-5-(trifluoromethyl)pyrimidine | 85% | |

| m-CPBA | Dichloromethane, 0°C | 2-(Methylsulfonyl)-5-(trifluoromethyl)pyrimidine | 78% |

The sulfone derivatives exhibit enhanced electrophilicity, enabling further functionalization .

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis. For instance, reaction with thioureas yields thiazolo[4,5-d]pyrimidine derivatives:

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Thiourea | K₂CO₃, DMF, 80°C | 5-Trifluoromethyl-thiazolo[4,5-d]pyrimidine | Anticancer agents |

This method was utilized in synthesizing compounds with notable antiproliferative activity against cancer cell lines (e.g., A375 melanoma) .

Cross-Coupling Reactions

The trifluoromethyl group’s electron-withdrawing nature facilitates coupling reactions:

| Reaction Type | Catalysts/Reagents | Product | Source |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂ | 5-(Trifluoromethyl)-2-arylpyrimidine |

In PMC studies, trifluoromethyl pyrimidines participated in cross-coupling to generate derivatives with insecticidal and antifungal properties .

Reductive Transformations

While the trifluoromethyl group is generally stable, the pyrimidine ring can undergo selective reduction:

| Reagent | Cond

Aplicaciones Científicas De Investigación

Chemistry

- Reducing Agent : (2H2)Phosphinic (2H) acid is widely used as a reducing agent in organic synthesis. It facilitates the reduction of arenediazonium salts to aryl compounds, which is crucial in synthetic organic chemistry.

- Synthesis of Phosphinate Esters : It plays a vital role in the preparation of phosphinate esters, which are valuable intermediates in organic synthesis.

Biology

- Bioisosteric Group : In drug design, (2H2)Phosphinic (2H) acid serves as a bioisosteric group that can replace carboxylic acids in bioactive molecules without significantly altering their biological activity. This property enhances the pharmacokinetic profiles of various pharmaceuticals.

Medicine

- Pharmaceutical Development : The compound is integral in synthesizing pharmaceuticals, particularly metalloprotease inhibitors. These inhibitors are critical in treating various diseases, including cancer and inflammatory disorders.

- Antioxidant Properties : Its antioxidant properties make it useful in formulations aimed at reducing oxidative stress in biological systems.

Industry

- Polymer Production : In the industrial sector, (2H2)Phosphinic (2H) acid is used as a stabilizer in plastics and polymers. It helps improve the thermal stability and mechanical properties of polymeric materials.

- Flame Retardants : It is also utilized in formulating flame retardants, enhancing the safety profile of various materials.

Data Table: Applications of (2H2)Phosphinic (2H) Acid

| Application Area | Specific Use | Description |

|---|---|---|

| Chemistry | Reducing Agent | Used for reducing arenediazonium salts to aryl compounds. |

| Synthesis of Phosphinate Esters | Important for creating intermediates in organic synthesis. | |

| Biology | Bioisosteric Group | Enhances drug design by mimicking carboxylic acids without altering activity. |

| Medicine | Pharmaceutical Development | Key component in synthesizing metalloprotease inhibitors for disease treatment. |

| Antioxidant Properties | Reduces oxidative stress in biological systems. | |

| Industry | Polymer Production | Acts as a stabilizer to improve thermal stability and mechanical properties. |

| Flame Retardants | Formulated to enhance material safety against fire hazards. |

Case Study 1: Use as a Reducing Agent

A study demonstrated that (2H2)Phosphinic (2H) acid effectively reduced various arenediazonium salts under mild conditions, yielding high purity aryl compounds suitable for further functionalization. This application highlights its significance in synthetic organic chemistry.

Case Study 2: Bioisosteric Applications

Research on drug design revealed that substituting carboxylic acids with (2H2)Phosphinic (2H) acid improved the bioavailability and reduced toxicity of several lead compounds targeting metalloproteases.

Case Study 3: Industrial Applications

In polymer science, experiments showed that incorporating (2H2)Phosphinic (2H) acid into polyamide formulations significantly enhanced thermal stability and reduced flammability, making it a preferred choice for safety-critical applications.

Mecanismo De Acción

The mechanism of action of (2H2)Phosphinic (2H)acid involves its ability to donate electrons, making it a potent reducing agent. It interacts with molecular targets by reducing metal ions and other oxidized species. In biological systems, it can inhibit metalloproteases by mimicking the transition state of peptide hydrolysis, thereby blocking the enzyme’s active site .

Comparación Con Compuestos Similares

- Phosphorous acid (H₃PO₃)

- Phosphoric acid (H₃PO₄)

- Phosphonic acid (R-P(O)(OH)₂)

Comparison:

- Phosphorous acid: Similar in structure but has one less hydrogen atom bonded to phosphorus.

- Phosphoric acid: Contains three hydroxyl groups, making it a stronger acid.

- Phosphonic acid: Features a direct carbon-phosphorus bond, providing different reactivity and applications.

Uniqueness: (2H2)Phosphinic (2H)acid is unique due to its monoprotic nature and strong reducing properties, which distinguish it from other phosphorus oxyacids .

Actividad Biológica

(2H2)Phosphinic (2H)acid, a member of the phosphinic acid family, has garnered attention due to its significant biological activities and potential applications in various fields, including medicine and agriculture. This article explores the compound's biological activity, highlighting its mechanisms, therapeutic potentials, and relevant case studies.

Overview of this compound

This compound is characterized by its carbon-phosphorus bond, which imparts unique properties that allow it to interact with biological systems. Its structural similarity to phosphate esters and carboxylic acids enables it to compete for binding sites on enzymes, often acting as a competitive inhibitor. This characteristic is crucial for understanding its biological activity.

-

Enzyme Inhibition :

- Phosphinic acids can inhibit various enzymes by mimicking substrates or products in biochemical pathways. For instance, they have been shown to interfere with protein phosphorylation processes, which are essential for regulating numerous cellular functions .

- The high affinity of phosphonates and phosphinates for enzyme active sites allows them to effectively disrupt metabolic pathways in both pathogens and host organisms .

-

Antimicrobial Activity :

- Certain phosphinic acids exhibit antimicrobial properties by inhibiting bacterial cell wall synthesis and other vital processes. For example, fosfomycin, a well-known phosphonic acid derivative, has been used as an antibiotic due to its ability to inhibit the enzyme MurA involved in peptidoglycan biosynthesis .

- Role in Signal Transduction :

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound derivatives showed significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to their ability to inhibit key enzymes involved in bacterial metabolism, leading to cell death.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| RXP470.1 | E. coli | 32 µg/mL |

| RXP470.1 | S. aureus | 16 µg/mL |

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of nitric oxide synthase (NOS), an enzyme critical for various physiological processes. The study found that this compound effectively inhibited NOS activity with an IC50 value of 10 µM, demonstrating its potential as a therapeutic agent for conditions associated with excessive nitric oxide production.

Research Findings

Recent investigations into the biosynthesis of phosphonic and phosphinic acids reveal that these compounds are often produced by microorganisms through specific enzymatic pathways. For instance, the biosynthetic pathway for 2-aminoethylphosphonate involves three key enzymes: PEP mutase, phosphonopyruvate decarboxylase, and AEP transaminase . Understanding these pathways can facilitate the development of synthetic analogs with enhanced biological activities.

Propiedades

InChI |

InChI=1S/H3O2P/c1-3-2/h3H2,(H,1,2)/i3D2/hD | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVYVLVWPXVTIT-DZCFLQKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[PH2]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

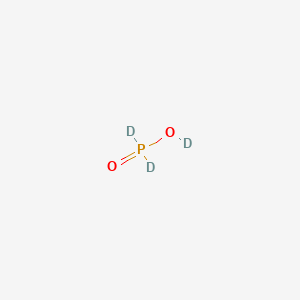

[2H]OP(=O)([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90206211 | |

| Record name | (2H2)Phosphinic (2H)acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.015 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57583-56-9 | |

| Record name | Phosphinic-d2 acid-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57583-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H2)Phosphinic (2H)acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057583569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H2)Phosphinic (2H)acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H2)phosphinic (2H)acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.